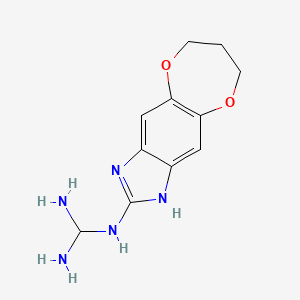
N"-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N”-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine: is a complex organic compound characterized by its unique structure, which includes a dioxepin ring fused with a benzimidazole moiety and a methanetriamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N”-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine typically involves multiple steps:
Formation of the Dioxepin Ring: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.
Benzimidazole Formation: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Methanetriamine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the dioxepin ring, potentially leading to ring-opening or other structural modifications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced dioxepin derivatives.
科学研究应用
“N”-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, pending further research.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of “N”-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine is not fully understood, but it is believed to involve interactions with specific molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, cell signaling, or gene expression.
相似化合物的比较
Similar Compounds
Methanetriamine: A simpler compound with a similar methanetriamine group but lacking the dioxepin and benzimidazole moieties.
Benzimidazole Derivatives: Compounds like benzimidazole itself or its various substituted derivatives.
Dioxepin Compounds: Molecules containing the dioxepin ring but without the additional functional groups.
Uniqueness
“N”-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine: is unique due to its combination of structural features, which confer distinct chemical and biological properties
属性
分子式 |
C11H15N5O2 |
|---|---|
分子量 |
249.27 g/mol |
IUPAC 名称 |
N"-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine |
InChI |
InChI=1S/C11H15N5O2/c12-10(13)16-11-14-6-4-8-9(5-7(6)15-11)18-3-1-2-17-8/h4-5,10H,1-3,12-13H2,(H2,14,15,16) |
InChI 键 |
KSDNLHDAFSHQNL-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=C3C(=C2)NC(=N3)NC(N)N)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




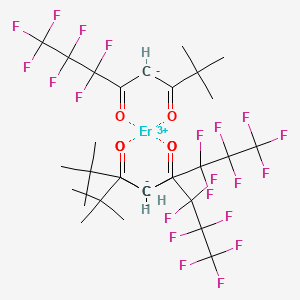
![8-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13109005.png)
![2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid](/img/structure/B13109011.png)
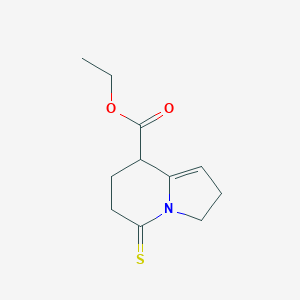
![1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13109024.png)
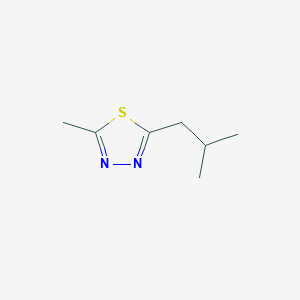
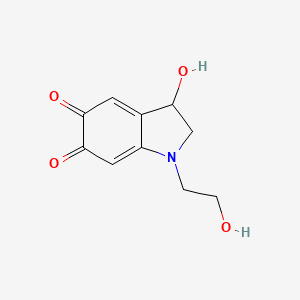


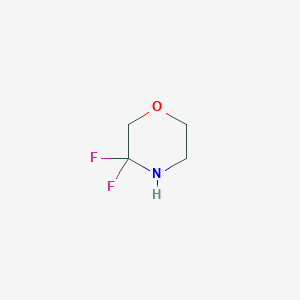
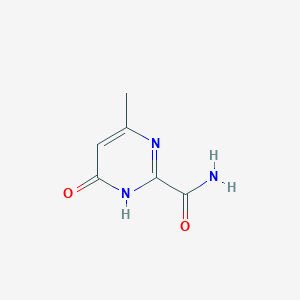
![4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13109064.png)
